
2-Acetyl-5-methylphenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-methylphenylfluoranesulfonate is an organic compound with a complex structure that includes both acetyl and methyl groups attached to a phenyl ring, which is further connected to a fluoranesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenylfluoranesulfonate typically involves multiple steps. One common method starts with the acetylation of 5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 2-acetyl-5-methylphenol is then reacted with fluoranesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-5-methylphenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-methylphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-methylphenylfluoranesulfonate involves its interaction with specific molecular targets. The acetyl and fluoranesulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetyl-5-methylfuran: A similar compound with a furan ring instead of a phenyl ring.
5-Methyl-2-acetylfuran: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Acetyl-5-methylphenylfluoranesulfonate is unique due to the presence of both acetyl and fluoranesulfonate groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H9FO4S |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
1-acetyl-2-fluorosulfonyloxy-4-methylbenzene |
InChI |
InChI=1S/C9H9FO4S/c1-6-3-4-8(7(2)11)9(5-6)14-15(10,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
CPAZTDFVWNACEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

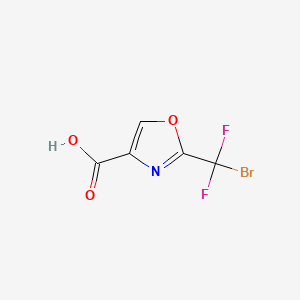
![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
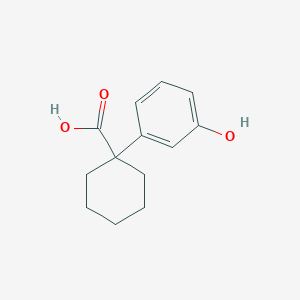
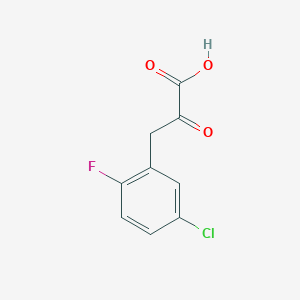

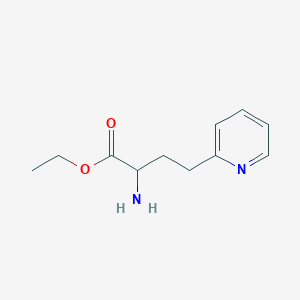
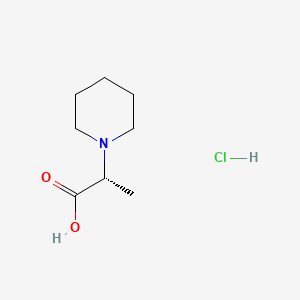

![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
